molecular formula C20H18O4 B191610 Isoneorautenol CAS No. 98755-24-9

Isoneorautenol

Cat. No. B191610
CAS RN: 98755-24-9
M. Wt: 322.4 g/mol
InChI Key: WTKJOOHYNMPGLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isoneorautenol is a natural product that belongs to the family of sesquiterpenoids. It is a colorless liquid with a characteristic odor and is found in various plants, including the bark of the African tree Pteleopsis suberosa. Isoneorautenol has been shown to have various biological activities, including antimicrobial, anti-inflammatory, and antitumor effects.

Scientific Research Applications

Antimicrobial Properties

Isoneorautenol, along with other compounds isolated from the roots of the Nigerian plant Erythrina mildbraedii, demonstrates significant antimicrobial properties. This finding supports the traditional use of this plant in indigenous medicine in Nigeria (Mitscher et al., 1988).

Anticancer Activity

Research indicates that isoneorautenol exhibits potential anticancer properties. A study found that isoneorautenol, along with other prenylated pterocarpans from Erythrina addisoniae, induced apoptotic cell death in cancer cells, suggesting its role in anticancer therapy (Wätjen et al., 2007).

Antidiabetic Potential

Isoneorautenol has shown promising results in the management of diabetes. A study on the roots of Erythrina senegalensis revealed that isoneorautenol exhibited significant inhibitory potential against α-amylase, an enzyme relevant in diabetes management (Djoko et al., 2021).

Isoprenoid Pathway Research

Isoneorautenol is part of the diverse group of natural products known as isoprenoids. Studies on isoprenoids, including isoneorautenol, focus on their biosynthesis, engineering in microbial hosts, and potential commercial applications, such as in pharmaceuticals and crop protection (Withers & Keasling, 2007).

Biotechnological Applications

Isoneorautenol, being an isoprenoid, also plays a role in the field of biotechnology. Studies explore the metabolic engineering of isoprenoids in plants and microbes for various applications, including pharmaceuticals and industrial chemicals (Vickers et al., 2014).

properties

CAS RN

98755-24-9

Product Name

Isoneorautenol

Molecular Formula

C20H18O4

Molecular Weight

322.4 g/mol

IUPAC Name

7,7-dimethyl-8,12,20-trioxapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-2(11),3,5,9,14(19),15,17-heptaen-17-ol

InChI

InChI=1S/C20H18O4/c1-20(2)6-5-11-7-14-15-10-22-17-8-12(21)3-4-13(17)19(15)23-18(14)9-16(11)24-20/h3-9,15,19,21H,10H2,1-2H3

InChI Key

WTKJOOHYNMPGLE-UHFFFAOYSA-N

SMILES

CC1(C=CC2=CC3=C(C=C2O1)OC4C3COC5=C4C=CC(=C5)O)C

Canonical SMILES

CC1(C=CC2=CC3=C(C=C2O1)OC4C3COC5=C4C=CC(=C5)O)C

synonyms

(-)-Isoneorautenol;  (6aR,13aR)-6a,13a-Dihydro-10,10-dimethyl-6H,10H-furo[3,2-c:4,5-g']bis[1]benzopyran-3-ol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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